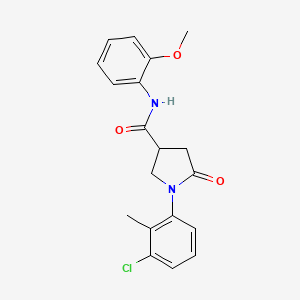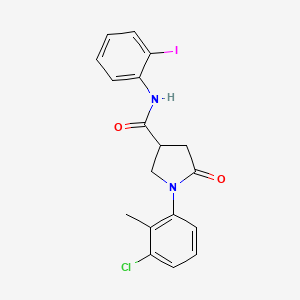![molecular formula C17H21BrN2O2 B4071711 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4071711.png)
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Wirkmechanismus
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of MTH1, which is an enzyme that is involved in the maintenance of nucleotide pools in cells. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which can lead to the accumulation of DNA damage in cancer cells. By inhibiting MTH1, 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been shown to have a low toxicity profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione in lab experiments is its specificity for MTH1. This allows researchers to study the effects of inhibiting MTH1 on cancer cells without affecting other cellular processes. However, one limitation of using 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione is its low solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its effects on other cellular processes that may be involved in cancer development and progression. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of a protein called MTH1, which is involved in DNA repair. By inhibiting this protein, 1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione can induce DNA damage and cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(cyclohexylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXCRWLAQDTOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclohexylmethylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4071629.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4071641.png)
![ethyl (4-{[4-(diphenylmethyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B4071642.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4071654.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4071660.png)
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4071668.png)
![2-amino-4-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071672.png)

![diethyl 5-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4071685.png)
![1-(4-{2-[(4-bromo-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4071690.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid](/img/structure/B4071699.png)

![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4071732.png)